

Application Notes for PROTAC CDK9 Degradator-2 in Pancreatic Cancer Models

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Compound of Interest

Compound Name: PROTAC CDK9 degrader-2

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These application notes provide a comprehensive overview of the use of **PROTAC CDK9 degrader-2** in preclinical pancreatic cancer models, based on published research. This document details the degrader's mechanism of action, its effects on pancreatic cancer cells, and protocols for its application in experimental settings.

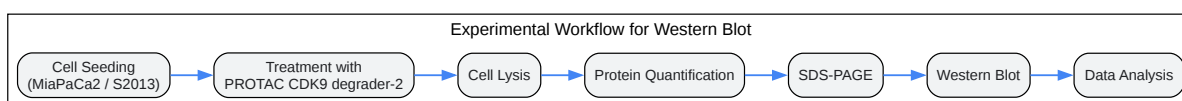
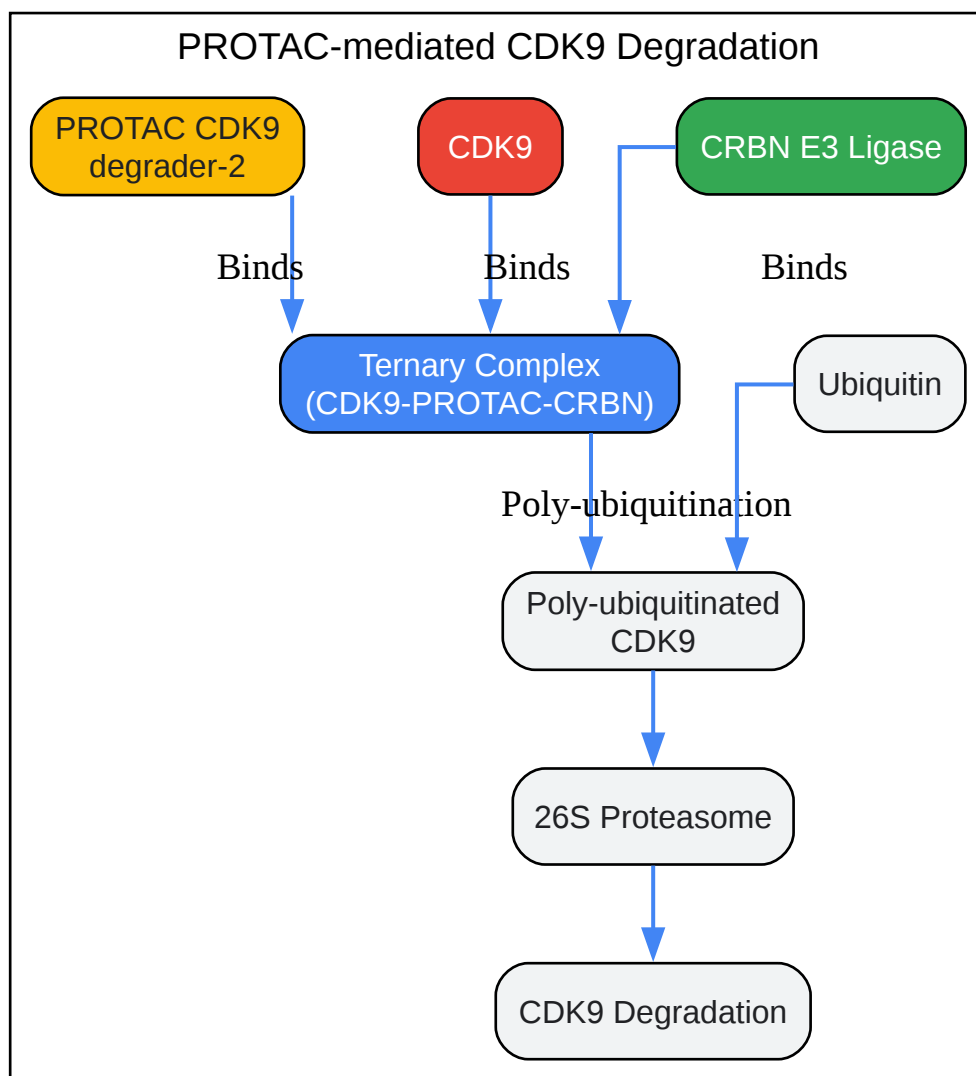
Introduction

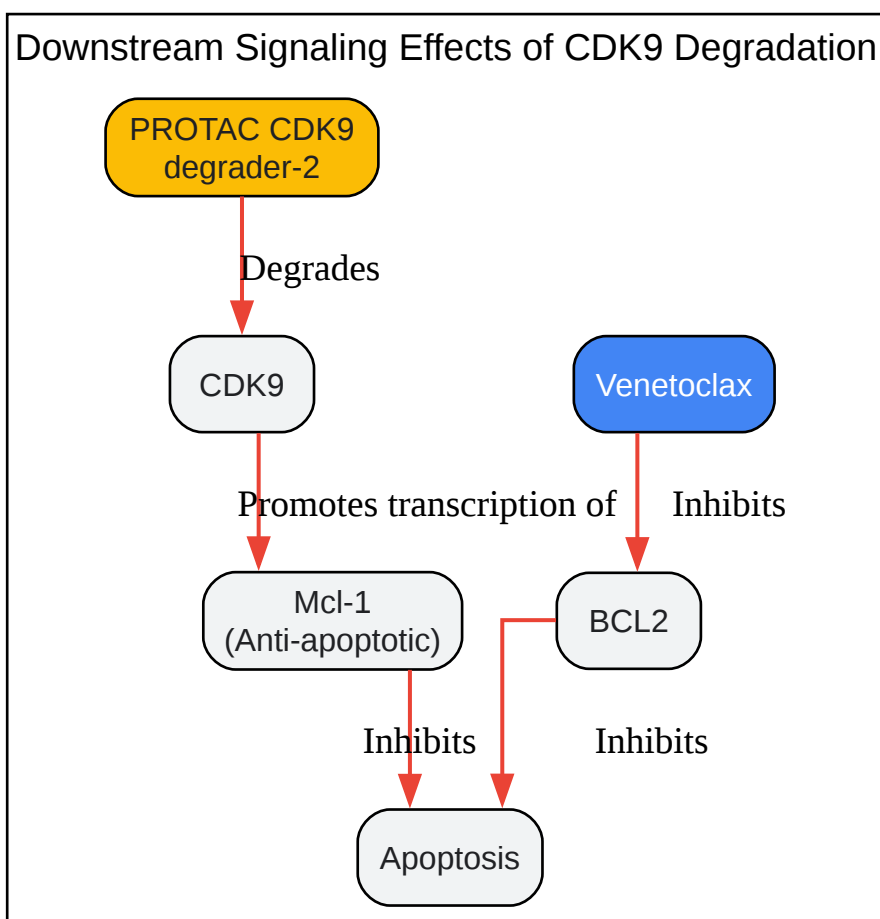
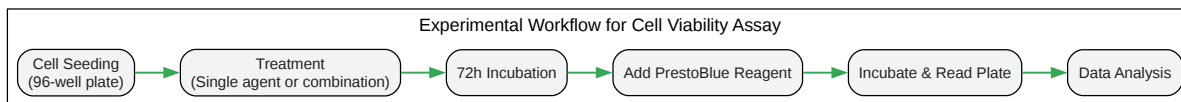
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation has been implicated in the progression of various cancers, including pancreatic cancer.^[1] **PROTAC CDK9 degrader-2** is an aminopyrazole-based Proteolysis Targeting Chimera (PROTAC) designed to selectively target CDK9 for degradation.^{[1][2][3]} This molecule has demonstrated significant potential in pancreatic cancer models by inducing the degradation of CDK9 and sensitizing cancer cells to other therapeutic agents.^[1]

Mechanism of Action

PROTAC CDK9 degrader-2 operates by hijacking the ubiquitin-proteasome system to induce the selective degradation of CDK9.^[1] The molecule is a heterobifunctional compound, featuring a ligand that binds to CDK9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^[1] This dual binding facilitates the formation of a ternary complex between CDK9, **PROTAC CDK9 degrader-2**, and the CRBN E3 ligase.^[1] The proximity induced by this complex allows for the poly-ubiquitination of CDK9, marking it for degradation by the 26S

proteasome.[4][5] This targeted degradation leads to the downregulation of CDK9-dependent downstream signaling pathways, including the suppression of anti-apoptotic proteins like Mcl-1. [2][6]





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